

Application Notes and Protocols: Spectrophotometric Determination of Disperse Red 362 in Solution

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Compound of Interest

Compound Name: *Disperse Red 362*

Cat. No.: *B1176498*

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Introduction

Disperse Red 362 is a fluorescent pink dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring polyester fabrics.^{[1][2]} Its application extends to biomedical fields where it can be used as a fluorescent probe for cellular imaging.^[3] Given its use in various applications, a reliable and straightforward method for its quantitative determination in solutions is essential. Spectrophotometry offers a rapid, accessible, and cost-effective analytical technique for this purpose.

This document provides a detailed protocol for the spectrophotometric determination of **Disperse Red 362** in organic solvents. Due to the lack of published specific molar absorptivity and absorption maxima values, this guide also outlines the procedure for the experimental determination of these crucial parameters.

Chemical Information:

- Chemical Name: C.I. **Disperse Red 362**^[4]
- CAS Number: 158129-94-3^[4]
- Molecular Formula: C₂₃H₁₈N₄O₂

- Molecular Weight: 382.41 g/mol
- Appearance: Red to purple-black powder[2]
- Solubility: Soluble in acetone and alcohol; insoluble in water.[5]

Principle of Spectrophotometric Determination

The quantitative analysis of **Disperse Red 362** is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. The relationship is expressed as:

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity or molar extinction coefficient (in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$), a constant specific to the substance at a given wavelength.
- b is the path length of the cuvette (typically 1 cm).
- c is the concentration of the substance (in $\text{mol}\cdot\text{L}^{-1}$).

To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_{max}).

Experimental Protocols

Materials and Equipment

- **Disperse Red 362** (analytical standard)
- Spectrophotometer (UV-Visible)
- Quartz or glass cuvettes (1 cm path length)

- Analytical balance
- Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Solvents: Acetone, Ethanol, or Dimethylformamide (DMF) (spectroscopic grade)

Solvent Selection

The choice of solvent is critical for the accurate spectrophotometric analysis of disperse dyes.

The ideal solvent should:

- Completely dissolve the dye.
- Be transparent in the wavelength range where the dye absorbs.
- Not react with the dye.

Acetone, ethanol, and dimethylformamide (DMF) are suitable solvents for **Disperse Red 362**.

The polarity of the solvent can influence the absorption spectrum of the dye (solvatochromism), potentially causing a shift in the λ_{max} . It is crucial to use the same solvent for all measurements (blank, standards, and samples).

Preparation of Stock and Standard Solutions

3.3.1. Preparation of a Stock Solution (e.g., 100 mg/L or ~0.261 mM)

- Accurately weigh 10.0 mg of **Disperse Red 362** using an analytical balance.
- Transfer the weighed dye into a 100 mL volumetric flask.
- Add a small amount of the chosen solvent (e.g., acetone) to dissolve the dye.
- Once dissolved, fill the flask to the mark with the same solvent.
- Stopper the flask and invert it several times to ensure a homogeneous solution.

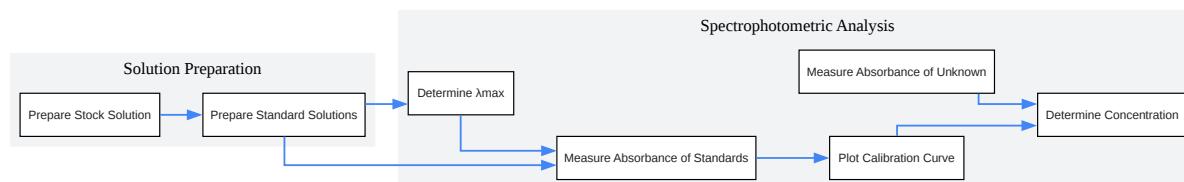
3.3.2. Preparation of Standard Solutions

Prepare a series of standard solutions by diluting the stock solution. For example, to prepare 10 mL of 10 mg/L, 20 mg/L, 30 mg/L, 40 mg/L, and 50 mg/L standards:

Standard Concentration (mg/L)	Volume of Stock Solution (mL)	Final Volume (mL)
10	1.0	10
20	2.0	10
30	3.0	10
40	4.0	10
50	5.0	10

Use volumetric pipettes for accurate dilutions into 10 mL volumetric flasks and fill to the mark with the chosen solvent.

Experimental Workflow



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Caption: Experimental workflow for spectrophotometric determination.

Determination of Wavelength of Maximum Absorbance (λmax)

- Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Select a standard solution (e.g., 30 mg/L).
- Use the chosen pure solvent as a blank to zero the spectrophotometer.
- Scan the absorbance of the standard solution over a wavelength range (e.g., 400-700 nm).
- The wavelength at which the highest absorbance is recorded is the λ_{max} . This λ_{max} should be used for all subsequent absorbance measurements.

Generation of a Calibration Curve

- Set the spectrophotometer to the predetermined λ_{max} .
- Zero the instrument with the pure solvent blank.
- Measure the absorbance of each standard solution, starting from the least concentrated.
- Rinse the cuvette with the next standard solution before measuring its absorbance.
- Record the absorbance values for each concentration.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). The R^2 value should be ≥ 0.995 for a good linear fit.

Measurement of an Unknown Sample

- Prepare the unknown sample solution in the same solvent used for the standards. Ensure the concentration is within the range of the calibration curve. If necessary, dilute the sample.
- Measure the absorbance of the unknown sample at the λ_{max} .
- Calculate the concentration of **Disperse Red 362** in the unknown sample using the equation from the calibration curve.

Concentration = (Absorbance - y-intercept) / slope

Determination of Molar Absorptivity (ϵ)

The molar absorptivity (ϵ) can be determined from the slope of the Beer-Lambert Law plot if the concentration is in mol/L.

- Convert the concentrations of the standard solutions from mg/L to mol/L using the molecular weight of **Disperse Red 362** (382.41 g/mol).
- Plot absorbance versus concentration (in mol/L).
- The slope of the resulting line will be the molar absorptivity (ϵ) in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ (assuming a 1 cm path length).

Data Presentation

Table 1: Physicochemical Properties of **Disperse Red 362**

Property	Value
CAS Number	158129-94-3
Molecular Formula	$\text{C}_{23}\text{H}_{18}\text{N}_4\text{O}_2$
Molecular Weight	382.41 g/mol
Appearance	Red to purple-black powder
Solubility	Soluble in acetone, ethanol; Insoluble in water

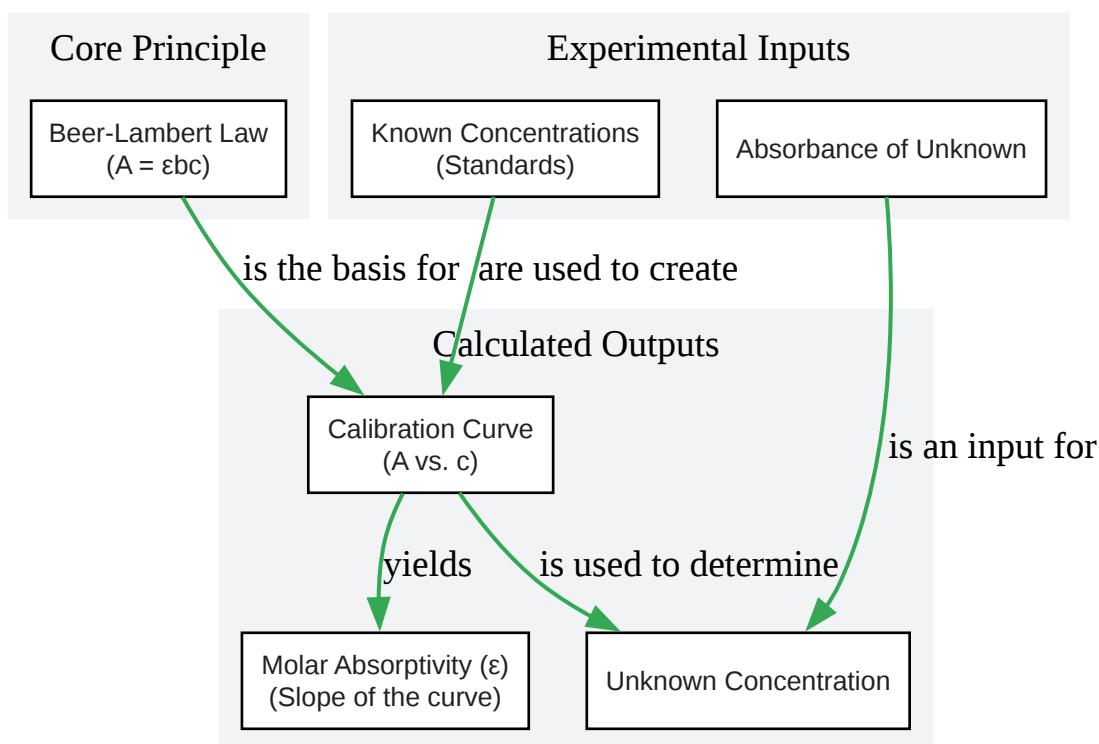
Table 2: Example Calibration Data for **Disperse Red 362** in Acetone (Hypothetical)

Concentration (mg/L)	Concentration (mol/L)	Absorbance at λ_{max} (user-determined)
0	0.00	0.000
10	2.61×10^{-5}	User-determined
20	5.23×10^{-5}	User-determined
30	7.84×10^{-5}	User-determined
40	1.05×10^{-4}	User-determined
50	1.31×10^{-4}	User-determined

Table 3: Spectroscopic Properties of **Disperse Red 362** (To be Determined Experimentally)

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($L \cdot mol^{-1} \cdot cm^{-1}$)
Acetone	User-determined	User-determined
Ethanol	User-determined	User-determined
Dimethylformamide	User-determined	User-determined

Logical Relationship Diagram



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Caption: Relationship between Beer-Lambert Law and experimental determination.

Conclusion

This application note provides a comprehensive protocol for the spectrophotometric determination of **Disperse Red 362** in solution. By following these guidelines, researchers can accurately quantify this dye in various organic solvents. The necessity of experimentally determining the λ_{max} and molar absorptivity for **Disperse Red 362** is highlighted, and a clear procedure for this is provided. This methodology ensures the generation of reliable and reproducible results for research, quality control, and other analytical applications.

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